5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c1-18-13(21)19(17-16-18)9-4-2-8(3-5-9)15-12(20)10-6-7-11(14)22-10/h2-7H,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJNIXPBKLOYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the tetrazole moiety and the chlorination step. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole moiety or the thiophene ring, leading to different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The target compound shares structural motifs with several pharmacologically active molecules and research compounds. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs (e.g., CAS 1396880-55-9 in ).
Physicochemical Properties
Table 2: Thermal and Stability Data
Stability and Impurity Profiles
- Target Compound: No stability data provided. Analogous compounds (e.g., ) highlight the importance of crystallinity for humidity resistance.
- RVX Racemic () : Identified as a chiral impurity; underscores the need for stereochemical control during synthesis .
- Patent Compound (): Novel crystalline form demonstrates superior stability, suggesting formulation strategies for the target compound .
Biological Activity
5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and research findings pertaining to its efficacy as an antimicrobial and anticancer agent.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiophene-2-carboxamide core, the introduction of the tetrazole moiety, and chlorination. The reaction conditions are critical for optimizing yield and purity, often involving specific catalysts and solvents. Industrial methods may employ continuous flow reactors to enhance scalability and reproducibility .
Antimicrobial Properties
Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antimicrobial activity. For example, a study evaluated various synthesized compounds for their antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results indicated that certain derivatives displayed significant inhibition rates compared to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Activity Against Staphylococcus aureus (%) | Activity Against E. coli (%) |
|---|---|---|
| 7a | 83.3 | 64.0 |
| 7b | 82.6 | 86.9 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the ABTS method. One derivative showed a significant inhibition rate of 62% compared to ascorbic acid, indicating its potential as a natural antioxidant .
Mechanistic Studies
Molecular docking studies have been conducted to understand the interactions between these compounds and target proteins. For instance, certain derivatives showed high binding affinities with proteins involved in bacterial resistance mechanisms, suggesting a potential for overcoming antibiotic resistance .
Case Studies
In a recent study focused on the compound's anticancer properties, it was shown to induce multipolar spindle formation in cancer cells, leading to cell death. This mechanism is particularly relevant for targeting centrosome-amplified cancer cells, which rely on specific proteins for survival .
Table 2: In Vitro Anticancer Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 18 | 27 | HSET inhibition |
| 32 | Not specified | Induction of multipolar mitoses |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Parameter | ||
|---|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) | No catalyst (reflux in ethanol) |
| Solvent | PEG-400 | Ethanol/DMF |
| Reaction Time | 1 hour | 7–20 hours |
| Yield | 76% | 76% (varies by derivative) |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy : Diagnostic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and tetrazole C=N (1600–1650 cm⁻¹) .
- ¹H/¹³C NMR :
- Thiophene protons resonate at δ 6.7–7.6 ppm (aromatic region).
- Tetrazole protons (NH) appear as broad singlets at δ 10–12 ppm .
- Carbonyl carbons (C=O) are observed at δ 160–170 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. Example NMR Data from :
- ¹H NMR (CDCl₃): δ 7.60–7.40 (m, aromatic H), 2.95 (s, CH₃), 2.82–2.64 (t, CH₂) .
Advanced: How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?
Answer:
DoE principles (e.g., factorial design) enable systematic optimization of parameters like temperature, catalyst loading, and residence time. demonstrates this approach for flow-chemistry syntheses:
- Critical Parameters : Reaction time (1–3 hours), temperature (60–100°C), and solvent polarity.
- Statistical Modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables and predict optimal conditions .
- Case Study : For a similar tetrazole derivative, a 15% yield increase was achieved by adjusting flow rate and catalyst concentration .
Advanced: How to resolve contradictory NMR data in thiophene-carboxamide derivatives?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature NMR : Identify tautomeric shifts (e.g., NH protons broadening at higher temps) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in thiophene vs. phenyl rings) .
- Deuterated Solvent Screening : Use DMSO-d₆ to stabilize NH protons or CDCl₃ for sharper aromatic splitting .
Example from :
Compound 23 showed split NH peaks in DMSO-d₆ due to hydrogen bonding, which coalesced in CDCl₃ .
Basic: What in vitro methods assess pharmacological potential?
Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for targets like aldehyde oxidase (AO) or cytochrome P450 isoforms .
Q. Table 2: Biological Screening Data
| Assay | Compound Derivative ( ) | Result (IC₅₀/MIC) |
|---|---|---|
| MIC (S. aureus) | Compound 23 | 8 µg/mL |
| Cytotoxicity (HEK-293) | Compound 24 | >100 µM |
Advanced: What computational approaches predict metabolic stability?
Answer:
- Density Functional Theory (DFT) : Calculate electron-deficient regions prone to AO-mediated oxidation (e.g., tetrazole ring) .
- Molecular Docking : Simulate interactions with AO or CYP3A4 active sites to identify metabolic hotspots .
- Machine Learning : Train models on PubChem datasets to predict clearance rates .
Key Finding from :
Tetrazole derivatives with electron-withdrawing groups (e.g., -Cl) exhibit slower AO-mediated metabolism due to reduced electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
